molecular formula C10H7N2NaO2 B2413071 Sodium 2-(1,6-naphthyridin-5-yl)acetate CAS No. 2197053-31-7

Sodium 2-(1,6-naphthyridin-5-yl)acetate

Cat. No. B2413071
CAS RN: 2197053-31-7
M. Wt: 210.168
InChI Key: NLJCYRIEEGTLQF-UHFFFAOYSA-M
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Description

Sodium 2-(1,6-naphthyridin-5-yl)acetate is a compound that falls under the category of 1,6-naphthyridines . These compounds are known for their pharmacological activity, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . There are six isomeric naphthyridines, namely 1,5-,1,6-,1,7-,1,8-,2,7- and 2,8-naphthyridines .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which include Sodium 2-(1,6-naphthyridin-5-yl)acetate, have been found to have significant anticancer properties . They have been studied extensively for their effects on different cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV (Human Immunodeficiency Virus) activity . This makes them a potential candidate for the development of new antiviral drugs.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which are needed to combat the growing problem of antibiotic resistance.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management medications.

Anti-inflammatory Activity

1,6-Naphthyridines have anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.

Antioxidant Activity

These compounds have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis and Reactivity

The synthesis and reactivity of 1,6-naphthyridines have been studied extensively . Understanding the synthesis and reactivity of these compounds is crucial for their applications in medicinal chemistry.

Formation of Metal Complexes

1,6-Naphthyridines can form metal complexes . These complexes can have a variety of applications, including in catalysis, materials science, and medicinal chemistry.

properties

IUPAC Name

sodium;2-(1,6-naphthyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-9-7-2-1-4-11-8(7)3-5-12-9;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCYRIEEGTLQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2CC(=O)[O-])N=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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